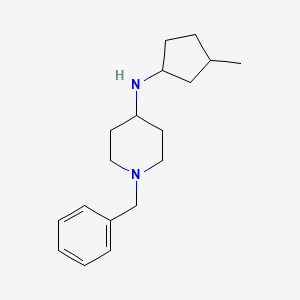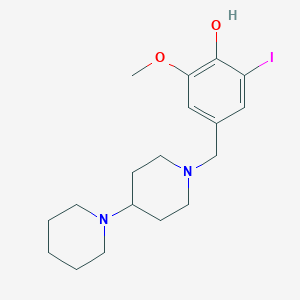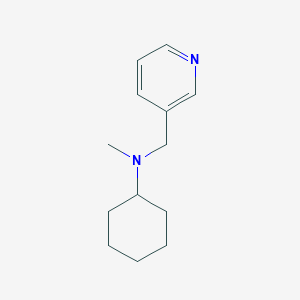
4-(2-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as mitoapocynin, is a synthetic compound that has been widely studied for its potential therapeutic applications. It is a derivative of apocynin, a natural compound found in the roots of certain plants, which has been used traditionally as a medicinal herb. Mitoapocynin has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 4-(2-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is not fully understood, but it is believed to act primarily through its antioxidant and anti-inflammatory properties. It has been shown to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It may also modulate the activity of various enzymes and signaling pathways that are involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
Mitoapocynin has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. It has been shown to protect against oxidative stress-induced cell death, reduce inflammation and tissue damage in various organs, improve mitochondrial function, and enhance cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mitoapocynin has several advantages as a research tool, including its stability, solubility, and ease of synthesis. It can be easily incorporated into cell culture and animal models to study its effects on various cellular and physiological processes. However, its potential toxicity and off-target effects should be carefully evaluated in experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-(2-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. It could be further studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Its mechanism of action could be further elucidated to identify new targets for drug development. It could also be studied in combination with other compounds to enhance its therapeutic effects and reduce potential side effects.
Métodos De Síntesis
Mitoapocynin can be synthesized through a multistep process that involves the reaction of 2-methylphenylhydrazine with thiosemicarbazide, followed by oxidation with hydrogen peroxide and subsequent cyclization. The final product is obtained as a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Mitoapocynin has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess antioxidant properties that can protect cells from oxidative stress, which is implicated in the pathogenesis of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has also been shown to have anti-inflammatory properties that can reduce inflammation and tissue damage in various organs, such as the lungs, liver, and brain.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-6-4-2-3-5-7(6)8-9(10)12-15(13,14)11-8/h2-5,8,11H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGNLJSDDMZXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=NS(=O)(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B5022648.png)

![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5022660.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
![N-{4-[(3-chloro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5022667.png)

![N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)
![N-[4-(aminocarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B5022688.png)

![4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022700.png)
![4-fluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B5022711.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5022737.png)
![2-(4-butoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5022742.png)
